4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline
Description
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline |
InChI |
InChI=1S/C12H13N3O2/c13-9-3-5-10(6-4-9)16-7-11-14-12(17-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2 |
InChI Key |
HDERDDYHTLFLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NO2)COC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the aniline moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as NaOH in DMSO at ambient temperature . The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can yield nitroaniline derivatives, while reduction of the oxadiazole ring can lead to various amine-containing heterocycles.
Scientific Research Applications
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Its derivatives are explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The exact mechanism of action of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Reactivity Considerations :
- Cyclopropyl groups may slow reaction rates due to increased steric hindrance compared to methyl .
- The methoxy linker in the target compound necessitates additional protection/deprotection steps during synthesis .
Physicochemical Properties
Notes:
Biological Activity
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline, also known as 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl) methoxy aniline, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.
- Molecular Formula : C₁₂H₁₄ClN₃O₂
- Molecular Weight : 267.71 g/mol
- CAS Number : 1311316-40-1
Biological Activity Overview
The biological activity of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit promising anticancer properties. For instance:
- A study demonstrated that derivatives of 1,2,4-oxadiazole showed cytotoxic effects against various cancer cell lines including human cervical (HeLa) and colon adenocarcinoma (Caco-2) with IC₅₀ values ranging from 10 to 30 µM .
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| HeLa | <30 |
| Caco-2 | <30 |
| HT29 | <20 |
| MCF7 | <25 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC Value (µM) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 |
| Escherichia coli | 8.33 to 23.15 |
| Bacillus subtilis | 4.69 to 22.9 |
3. Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been explored due to their ability to inhibit specific enzymes linked to neurodegenerative diseases:
- Compounds similar to 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of oxadiazole derivatives and tested them against a panel of cancer cell lines. One derivative exhibited an IC₅₀ value of approximately 92.4 µM across eleven different cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various synthesized oxadiazole compounds. The results highlighted that certain derivatives displayed significant activity against resistant bacterial strains, suggesting their potential application in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What synthetic routes are recommended for 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions. A common approach uses amidoximes and carboxylic acid derivatives under catalytic or microwave-assisted conditions to form the 1,2,4-oxadiazole ring. For example, precursors like aryl-nitriles and hydroxylamine can yield oxadiazoles under optimized conditions (e.g., microwave irradiation at 100–120°C for 30–60 minutes). The cyclopropyl group is introduced via alkylation or substitution reactions. To improve yields, consider solvent polarity (e.g., DMF or acetonitrile) and catalysts like triethylamine . Light-sensitive intermediates may require foil-covered vessels during synthesis .
Q. Which spectroscopic methods are most effective for confirming structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring integrity. For instance, the aniline NH group shows a singlet at ~5.0 ppm, while oxadiazole protons resonate between 8.0–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak for CHNO).
- Infrared (IR) Spectroscopy : Stretching vibrations for N–O (1250–1350 cm) and C=N (1600–1680 cm) confirm oxadiazole ring formation .
Q. How does the cyclopropyl substituent influence solubility and stability?
- Methodological Answer : The cyclopropyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Stability tests under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) and thermal stress (25–40°C) are recommended. Use HPLC to monitor degradation products. For storage, keep in inert atmospheres (argon) at –20°C to prevent oxidation of the aniline group .
Advanced Research Questions
Q. How can contradictory bioactivity data between computational predictions and experimental assays be resolved?
- Methodological Answer : Discrepancies often arise from solvation effects or target flexibility. To resolve:
- Reassess Computational Models : Use molecular dynamics (MD) simulations to account for protein conformational changes.
- Orthogonal Assays : Validate binding affinity via surface plasmon resonance (SPR) alongside enzymatic assays.
- Purity Verification : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors .
Q. What strategies optimize structure-activity relationship (SAR) studies for isolating oxadiazole vs. aniline contributions?
- Methodological Answer :
- Synthetic Modifications : Synthesize analogs with (a) oxadiazole ring substitutions (e.g., methyl, phenyl) and (b) aniline group modifications (e.g., methoxy, halogen).
- Biological Testing : Screen against target enzymes (e.g., kinases) and compare IC values.
- Docking Studies : Use software like AutoDock to map interactions. For example, the oxadiazole ring may hydrogen-bond with catalytic residues, while the aniline group contributes to hydrophobic packing .
Q. What advanced computational methods model electron distribution in the oxadiazole ring under physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions. Basis sets like 6-31G* are suitable for heterocycles.
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict reactivity (e.g., susceptibility to nucleophilic attack at the oxadiazole N–O bond).
- Solvent Models : Include implicit solvent (e.g., PCM) to simulate aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
